6-Aminopyridine-3-carboximidamide dihydrochloride
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Overview
Description
6-Aminopyridine-3-carboximidamide dihydrochloride is a chemical compound with the molecular formula C6H8N4.2HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminopyridine-3-carboximidamide dihydrochloride typically involves the reaction of 6-aminopyridine with cyanamide under acidic conditions. The reaction is carried out in the presence of hydrochloric acid, which facilitates the formation of the dihydrochloride salt. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions
6-Aminopyridine-3-carboximidamide dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce aminopyridine derivatives.
Scientific Research Applications
6-Aminopyridine-3-carboximidamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-Aminopyridine-3-carboximidamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
6-Aminopyridine-3-carboximidamide dihydrochloride can be compared with other similar compounds, such as:
2-Aminopyridine-3-carboximidamide: Similar structure but different position of the amino group.
4-Aminopyridine-3-carboximidamide: Similar structure but different position of the amino group.
Pyridine-2,6-dicarboxamide: Different functional groups but similar pyridine backbone.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C6H10Cl2N4 |
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Molecular Weight |
209.07 g/mol |
IUPAC Name |
6-aminopyridine-3-carboximidamide;dihydrochloride |
InChI |
InChI=1S/C6H8N4.2ClH/c7-5-2-1-4(3-10-5)6(8)9;;/h1-3H,(H2,7,10)(H3,8,9);2*1H |
InChI Key |
FVOSNFYFCLKVBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=N)N)N.Cl.Cl |
Origin of Product |
United States |
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